Methyl [diazo(phenyl)methyl]phenylphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [diazo(phenyl)methyl]phenylphosphinate is an organic compound that contains a diazo group (-N=N-) attached to a phenyl ring and a phosphinate group
Vorbereitungsmethoden
The synthesis of methyl [diazo(phenyl)methyl]phenylphosphinate typically involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction results in the formation of the diazo compound, which can be isolated as a yellow oil. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Analyse Chemischer Reaktionen
Methyl [diazo(phenyl)methyl]phenylphosphinate undergoes a variety of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Cyclopropanation: The compound can be used to generate donor-acceptor carbenes, which can insert into C-H bonds or participate in cyclopropanation reactions.
Common reagents used in these reactions include copper salts (for Sandmeyer reactions), dirhodium tetraacetate (for carbene generation), and various reducing agents.
Wissenschaftliche Forschungsanwendungen
Methyl [diazo(phenyl)methyl]phenylphosphinate has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the generation of carbenes, which are valuable intermediates in the synthesis of complex organic molecules.
Materials Science: The compound’s ability to form stable carbenes makes it useful in the development of new materials with unique properties.
Biological Research:
Medicinal Chemistry: The compound’s reactivity can be harnessed for the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of methyl [diazo(phenyl)methyl]phenylphosphinate primarily involves the generation of carbenes. When the diazo group is activated (e.g., by heat, light, or a catalyst), it decomposes to form a carbene intermediate. This highly reactive species can then insert into various chemical bonds, facilitating a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Methyl [diazo(phenyl)methyl]phenylphosphinate can be compared to other diazo compounds, such as diazomethane and ethyl diazoacetate . While all these compounds contain the diazo group, this compound is unique due to the presence of the phosphinate group, which can influence its reactivity and stability.
Similar compounds include:
Diazomethane: A simple diazo compound used for methylation reactions.
Ethyl diazoacetate: Used in cyclopropanation and insertion reactions.
Methyl phenyldiazoacetate: Similar in structure and used for generating carbenes.
These comparisons highlight the unique properties of this compound, particularly its potential for generating stable carbenes and its applications in various fields of research.
Eigenschaften
CAS-Nummer |
56641-52-2 |
---|---|
Molekularformel |
C14H13N2O2P |
Molekulargewicht |
272.24 g/mol |
IUPAC-Name |
[diazo-[methoxy(phenyl)phosphoryl]methyl]benzene |
InChI |
InChI=1S/C14H13N2O2P/c1-18-19(17,13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI-Schlüssel |
NAJLDLPWPWNMQV-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(C1=CC=CC=C1)C(=[N+]=[N-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.